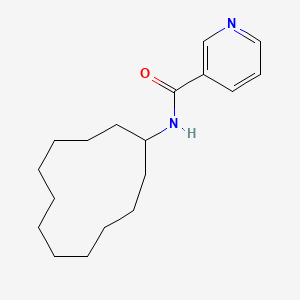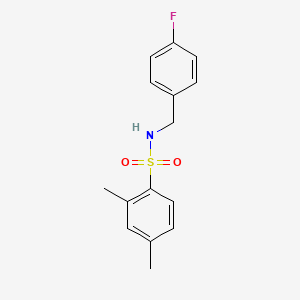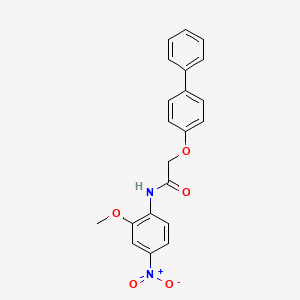![molecular formula C20H21ClN2O2 B4998020 methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4998020.png)
methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTT is a yellow dye that is used in various scientific research applications. It is commonly used as a mitochondrial viability dye in cell biology experiments. MTT is a popular dye because it is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, producing a purple formazan product that can be quantified spectrophotometrically.
Wirkmechanismus
MTT is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability. The mechanism of action of MTT is well understood and has been extensively studied.
Biochemical and Physiological Effects:
MTT is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, which are enzymes that play a key role in cellular respiration. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
MTT is a popular dye for cell viability assays because it is non-toxic and does not interfere with cell metabolism. The assay is simple and can be easily quantified spectrophotometrically. However, there are some limitations to the MTT assay. The assay is not suitable for measuring cell proliferation, as the dye is only reduced in viable cells. Additionally, the assay can be affected by the presence of certain compounds, such as antioxidants, that can interfere with mitochondrial dehydrogenases.
Zukünftige Richtungen
There are several future directions for the use of MTT in scientific research. One area of interest is the development of new assays that use MTT as a readout for other cellular processes. For example, MTT has been used as a readout for autophagy, a cellular process that plays a key role in cellular homeostasis. Additionally, MTT has been used as a readout for the activity of certain enzymes, such as succinate dehydrogenase. Another area of interest is the development of new MTT derivatives that have improved properties, such as increased sensitivity or reduced interference from other compounds. Overall, MTT is a valuable tool for scientific research and has many potential applications in the future.
Synthesemethoden
MTT can be synthesized using a multi-step process that involves the condensation of 2,6,8-trimethyl-4-hydroxyquinoline with 4-aminobenzoic acid, followed by esterification with methyl iodide. The resulting product is then converted to the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
MTT is commonly used in cell biology experiments to assess cell viability. The dye is added to cells in culture and is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product that can be quantified spectrophotometrically. This assay is commonly used to assess the effects of various treatments on cell viability, including drug treatments, radiation, and environmental toxins.
Eigenschaften
IUPAC Name |
methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-9-13(2)19-17(10-12)18(11-14(3)21-19)22-16-7-5-15(6-8-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCRPXDZJXRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4997938.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)

![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B4997982.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B4997992.png)

![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)